tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride
CAS No.: 2228087-89-4
Cat. No.: VC7190871
Molecular Formula: C12H25ClN2O3
Molecular Weight: 280.79
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2228087-89-4 |
---|---|
Molecular Formula | C12H25ClN2O3 |
Molecular Weight | 280.79 |
IUPAC Name | tert-butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C12H24N2O3.ClH/c1-9(13)12(16)5-7-14(8-6-12)10(15)17-11(2,3)4;/h9,16H,5-8,13H2,1-4H3;1H |
Standard InChI Key | GTHCESTXYVCZID-UHFFFAOYSA-N |
SMILES | CC(C1(CCN(CC1)C(=O)OC(C)(C)C)O)N.Cl |
Introduction
Chemical Identification and Structural Properties
tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate hydrochloride belongs to the piperidine class of heterocyclic compounds. The molecular formula is C₁₂H₂₅ClN₂O₃, with a molecular weight of 305.8 g/mol . The structure comprises a piperidine ring substituted at the 4-position with both a hydroxyl (-OH) and a 1-aminoethyl (-CH₂CH₂NH₂) group. The nitrogen atom at the 1-position is protected by a tert-butoxycarbonyl (Boc) group, while the hydrochloride salt enhances stability and solubility.
Table 1: Physicochemical Properties
The Boc group serves as a temporary protective moiety for amines, enabling selective reactions at other functional groups during synthesis . The hydrochloride counterion improves crystallinity and shelf life, critical for industrial applications .
Synthesis and Manufacturing
The synthesis of this compound involves strategic protection and functionalization of the piperidine ring. A patent by CN104628627A outlines a generalized method for analogous Boc-protected piperidines, involving:
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Boc Protection: Reaction of 4-piperidinecarboxamide with di-tert-butyl dicarbonate in the presence of triethylamine to form 1-Boc-4-piperidinecarboxamide .
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Hofmann Rearrangement: Treatment with bromine and sodium hydroxide to convert the carboxamide to an amine, followed by acidification to yield the hydrochloride salt .
Table 2: Key Synthetic Steps
Step | Reagents/Conditions | Yield |
---|---|---|
Boc Protection | Di-tert-butyl dicarbonate, Et₃N | 75% |
Hofmann Rearrangement | Br₂, NaOH, HCl | 45% |
The process emphasizes cost-effectiveness and scalability, with yields exceeding 45% for the final product . Modifications, such as low-temperature crystallization (-2°C), ensure high purity (>98%) .
Applications in Pharmaceutical Research
This compound’s dual functionality (amine and hydroxyl groups) makes it valuable in medicinal chemistry:
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PROTAC Development: As a semi-rigid linker, it connects E3 ligase ligands to target protein binders, optimizing ternary complex formation . The hydroxyl group enhances water solubility, while the Boc group allows for controlled deprotection during conjugation .
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Peptide Mimetics: The piperidine scaffold mimics proline in peptide backbones, enabling conformational restraint in drug candidates .
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Neurological Targets: Piperidine derivatives are explored as modulators of neurotransmitter receptors (e.g., sigma-1 receptors) .
Table 3: Comparative Analysis of Piperidine-Based Linkers
Compound | Application | Advantages |
---|---|---|
tert-Butyl 4-(1-aminoethyl)-4-hydroxy... | PROTACs | Balanced rigidity/solubility |
4-(4-Hydroxymethylphenyl)piperidine... | Bioconjugation | Aromatic anchoring |
1-Boc-4-(aminomethyl)-4-hydroxypiperidine | Antibody-drug conjugates | Dual functionalization |
Comparative Structural Analysis
The hydrochloride salt distinguishes this compound from neutral analogs like tert-Butyl (R)-4-(1-aminoethyl)piperidine-1-carboxylate (CAS: 1036027-86-7) . The ionic form enhances aqueous solubility, making it preferable for in vitro assays . Steric effects from the Boc group influence reactivity, as seen in slower acylation rates compared to unprotected amines .
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